6-Chloro-5-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
6-Chloro-5-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of 6-chloro-5-hydroxypyridine-2-sulfonamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-5-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-methoxypyridine-2-sulfonamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Cyclopropoxy-2-pyridinesulfonamide: Lacks the chlorine atom on the pyridine ring.
6-Chloro-2-pyridinesulfonamide: Lacks the cyclopropoxy group.
Uniqueness
6-Chloro-5-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of both the chlorine atom and the cyclopropoxy group on the pyridine ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H9ClN2O3S |
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Molecular Weight |
248.69 g/mol |
IUPAC Name |
6-chloro-5-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9ClN2O3S/c9-8-6(14-5-1-2-5)3-4-7(11-8)15(10,12)13/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
WYFAMOCBSXDJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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